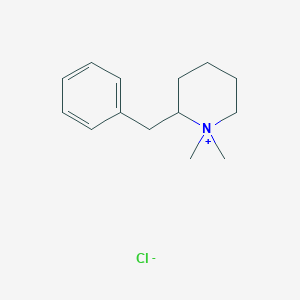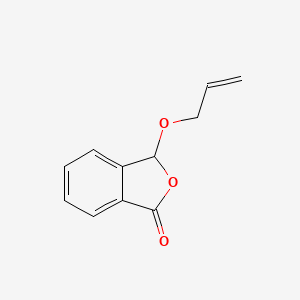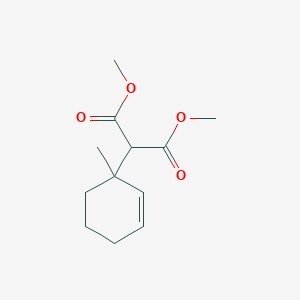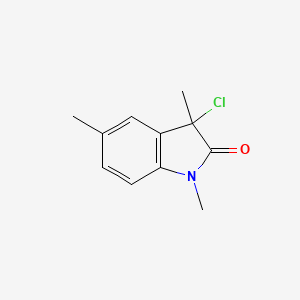
3-Methoxytridecan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxytridecan-2-one is an organic compound belonging to the class of ketones It features a methoxy group (-OCH3) attached to the second carbon of a tridecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methoxytridecan-2-one can be synthesized through several methods. One common approach involves the oxidation of 3-methoxytridecan-2-ol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). Another method involves the Friedel-Crafts acylation of 3-methoxytridecane with acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using safer and more environmentally friendly oxidizing agents. Continuous flow reactors and catalytic systems are often employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxytridecan-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 3-methoxytridecan-2-ol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles in the presence of a catalyst.
Major Products Formed
Oxidation: 3-Methoxytridecanoic acid.
Reduction: 3-Methoxytridecan-2-ol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Wissenschaftliche Forschungsanwendungen
3-Methoxytridecan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of 3-Methoxytridecan-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The methoxy group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxytridecan-2-ol: The alcohol counterpart of 3-Methoxytridecan-2-one.
3-Methoxytridecanoic acid: The oxidized form of this compound.
3-Methoxytridecane: The parent hydrocarbon without the ketone functionality.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy group and ketone functionality make it versatile for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
61628-57-7 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
3-methoxytridecan-2-one |
InChI |
InChI=1S/C14H28O2/c1-4-5-6-7-8-9-10-11-12-14(16-3)13(2)15/h14H,4-12H2,1-3H3 |
InChI-Schlüssel |
ZDEVTPXJZYJEFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC(C(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


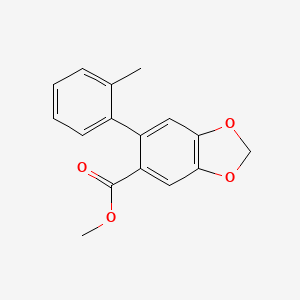
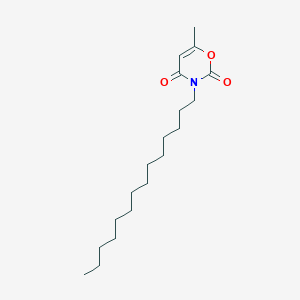
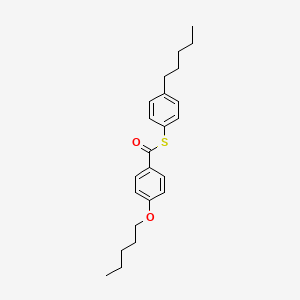
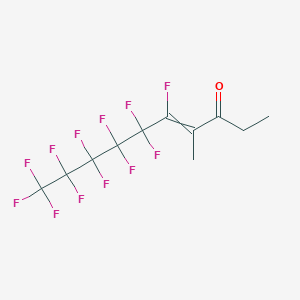
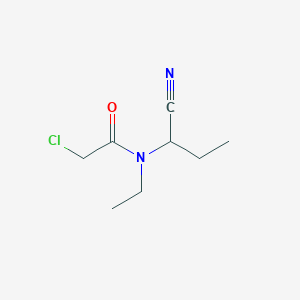
![Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14590081.png)
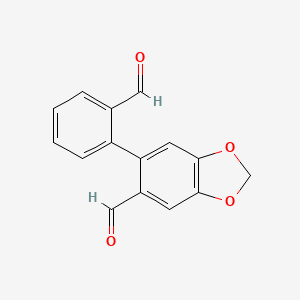
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-morpholinylmethyl)-](/img/structure/B14590092.png)
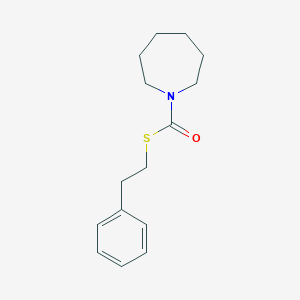
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)
